molecular formula C17H19N3OS B12027176 2-Ethoxybenzaldehyde N-(3-methylphenyl)thiosemicarbazone CAS No. 348601-89-8

2-Ethoxybenzaldehyde N-(3-methylphenyl)thiosemicarbazone

Cat. No.: B12027176
CAS No.: 348601-89-8
M. Wt: 313.4 g/mol
InChI Key: SRDVJBAJXJVYSS-LDADJPATSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxybenzaldehyde N-(3-methylphenyl)thiosemicarbazone typically involves the reaction of 2-ethoxybenzaldehyde with N-(3-methylphenyl)thiosemicarbazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The general reaction scheme is as follows:

  • Dissolve 2-ethoxybenzaldehyde in ethanol.
  • Add N-(3-methylphenyl)thiosemicarbazide to the solution.
  • Heat the mixture under reflux for several hours.
  • Cool the reaction mixture and filter the precipitate.
  • Wash the precipitate with cold ethanol and dry it to obtain the final product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-Ethoxybenzaldehyde N-(3-methylphenyl)thiosemicarbazone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Ethoxybenzaldehyde N-(3-methylphenyl)thiosemicarbazone involves its interaction with cellular targets such as enzymes and proteins. The thiosemicarbazone moiety can chelate metal ions, which may inhibit metalloproteins and enzymes involved in cellular processes . This chelation disrupts the normal function of these proteins, leading to cytotoxic effects in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethoxybenzaldehyde N-(3-methylphenyl)thiosemicarbazone is unique due to its specific ethoxy and methyl substituents, which can influence its chemical reactivity and biological activity. The presence of the ethoxy group can enhance its solubility in organic solvents, while the methyl group can affect its steric and electronic properties .

Properties

CAS No.

348601-89-8

Molecular Formula

C17H19N3OS

Molecular Weight

313.4 g/mol

IUPAC Name

1-[(E)-(2-ethoxyphenyl)methylideneamino]-3-(3-methylphenyl)thiourea

InChI

InChI=1S/C17H19N3OS/c1-3-21-16-10-5-4-8-14(16)12-18-20-17(22)19-15-9-6-7-13(2)11-15/h4-12H,3H2,1-2H3,(H2,19,20,22)/b18-12+

InChI Key

SRDVJBAJXJVYSS-LDADJPATSA-N

Isomeric SMILES

CCOC1=CC=CC=C1/C=N/NC(=S)NC2=CC=CC(=C2)C

Canonical SMILES

CCOC1=CC=CC=C1C=NNC(=S)NC2=CC=CC(=C2)C

Origin of Product

United States

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